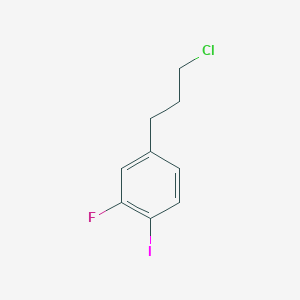
1-(3-Chloropropyl)-3-fluoro-4-iodobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chloropropyl)-3-fluoro-4-iodobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of three different halogen atoms (chlorine, fluorine, and iodine) attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloropropyl)-3-fluoro-4-iodobenzene typically involves multi-step organic reactions. One common method is the halogenation of a suitable precursor compound. For example, starting with a benzene derivative, the introduction of the chlorine, fluorine, and iodine atoms can be achieved through electrophilic aromatic substitution reactions. The reaction conditions often involve the use of halogenating agents such as chlorine gas, fluorine gas, and iodine monochloride, along with catalysts like iron(III) chloride or aluminum chloride to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are typically carried out in batch reactors or continuous flow reactors, where the reaction parameters such as temperature, pressure, and concentration of reactants are carefully controlled to optimize yield and purity. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.
化学反応の分析
Types of Reactions
1-(3-Chloropropyl)-3-fluoro-4-iodobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms in the compound can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide, potassium tert-butoxide, or organolithium compounds can be used under conditions like reflux or room temperature.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other oxidized or reduced forms of the compound.
科学的研究の応用
1-(3-Chloropropyl)-3-fluoro-4-iodobenzene has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors in the body.
Materials Science: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, with unique properties.
Biological Research: The compound is used in studies involving the interaction of halogenated aromatic compounds with biological systems, providing insights into their potential therapeutic effects and toxicity.
作用機序
The mechanism of action of 1-(3-Chloropropyl)-3-fluoro-4-iodobenzene involves its interaction with specific molecular targets in biological systems. The presence of multiple halogen atoms can enhance the compound’s ability to bind to enzymes, receptors, or other proteins, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- 1-(3-Chloropropyl)-3-fluoro-4-bromobenzene
- 1-(3-Chloropropyl)-3-fluoro-4-chlorobenzene
- 1-(3-Chloropropyl)-3-fluoro-4-methylbenzene
Uniqueness
1-(3-Chloropropyl)-3-fluoro-4-iodobenzene is unique due to the presence of iodine, which is a larger and more polarizable halogen compared to chlorine and fluorine. This can result in distinct chemical reactivity and biological activity, making it a valuable compound for specific applications where the properties of iodine are advantageous.
特性
分子式 |
C9H9ClFI |
|---|---|
分子量 |
298.52 g/mol |
IUPAC名 |
4-(3-chloropropyl)-2-fluoro-1-iodobenzene |
InChI |
InChI=1S/C9H9ClFI/c10-5-1-2-7-3-4-9(12)8(11)6-7/h3-4,6H,1-2,5H2 |
InChIキー |
INDCPHMAFBBVGT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1CCCCl)F)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(E)-3-(4-Cyanomethyl-1H-benzo[d]imidazol-7-yl)acrylic acid](/img/structure/B14055086.png)
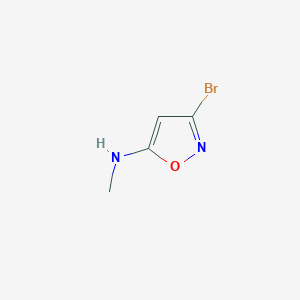
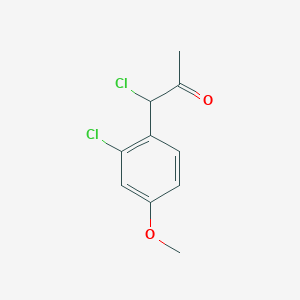
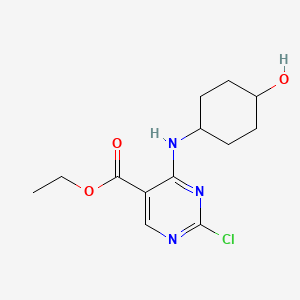
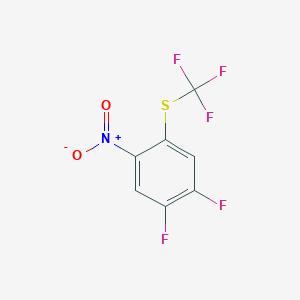
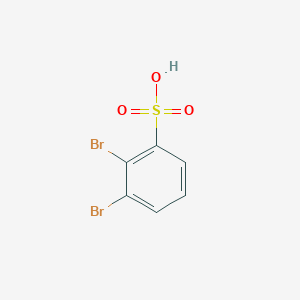
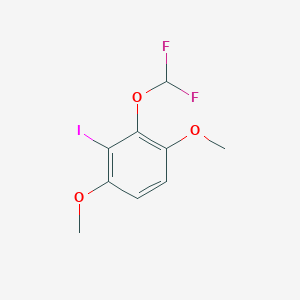

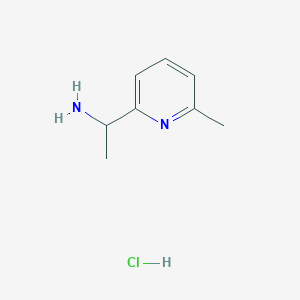
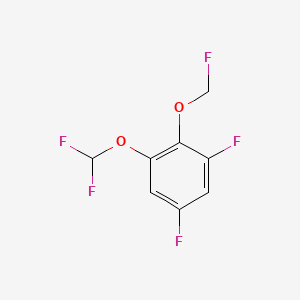
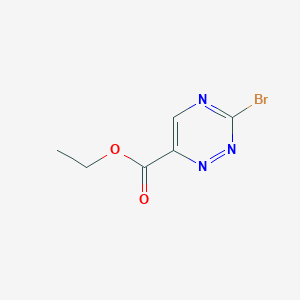

![2-hydroxy-1-methyl-7-(1-methyl-1H-pyrazol-4-yl)-5-(4-(trifluoromethoxy)phenyl)-1,5-dihydro-4H-imidazo[4,5-c]pyridin-4-one](/img/structure/B14055177.png)
